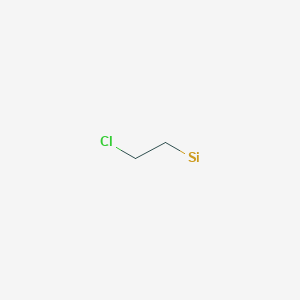

2-Chloroethylsilane

Description

Historical Context and Evolution of Organosilicon Chemistry

The origins of organosilicon chemistry can be traced back to the mid-19th century. In 1863, Charles Friedel and James Crafts synthesized the first organochlorosilane, marking a pivotal moment in the field. wikipedia.orgsbfchem.comiust.ac.iracs.org Their work, involving the reaction of silicon tetrachloride with diethylzinc, led to the preparation of tetraethylsilane, considered the first organosilicon compound. sbfchem.comacs.orgsbfchem.comlongdom.org

Extensive foundational research was later conducted by Frederic S. Kipping in the early 20th century. wikipedia.orgiust.ac.irsbfchem.com Kipping's pioneering work, particularly his use of Grignard reagents for synthesizing alkylsilanes and arylsilanes, and his preparation of silicone oligomers and polymers, significantly advanced the field. wikipedia.orglongdom.orgrichsilicone.com He is also credited with coining the term "silicone". wikipedia.orgiust.ac.ir Another significant development was the Müller-Rochow process, described in 1945 by Eugene G. Rochow, which provided an industrial method for producing methylchlorosilanes, key precursors to silicones. wikipedia.orglongdom.org This period of intense research and discovery laid the groundwork for the diverse applications of organosilicon compounds seen today. sbfchem.com

Foundational Principles of Silicon-Carbon Bonding and Reactivity

The silicon-carbon bond is central to organosilicon chemistry. Compared to the carbon-carbon (C-C) bond, the Si-C bond is longer and weaker. wikipedia.orgmachinemfg.comadvancedpolytech.com The typical Si-C bond length is approximately 1.89 Å, while a typical C-C bond is about 1.54 Å. wikipedia.org The bond energy of a Si-C bond is around 318 kJ/mol, slightly weaker than a C-C single bond (approximately 346 kJ/mol). machinemfg.comnih.gov

Electronegativity differences between silicon (Pauling electronegativity ~1.90) and carbon (~2.55) result in the Si-C bond being polarized, with a partial positive charge on silicon (Siδ+) and a partial negative charge on carbon (Cδ-). wikipedia.orglongdom.orgnih.govresearchgate.net This polarity influences the reactivity of organosilanes, making the silicon atom susceptible to nucleophilic attack. wikipedia.orglongdom.orgnih.gov While Si-C bonds are generally stable towards oxygen and water under ambient conditions, they can undergo reactions under specific conditions. wikipedia.org

Silicon's ability to expand its valence shell, unlike carbon, allows it to form hypercoordinate compounds (with coordination numbers greater than four), which can play a role in reaction pathways. nih.govlibretexts.orgrsc.org The reactivity of Si-C bonds can be influenced by substituents on the silicon atom, with effects such as resonance, inductive effects, and steric factors playing a role. acs.org

Here is a comparison of selected bond properties:

| Bond Type | Approximate Bond Length (Å) | Approximate Bond Energy (kJ/mol) |

| C-C | 1.54 wikipedia.org | 346 machinemfg.comnih.gov |

| Si-C | 1.89 wikipedia.org | 318 machinemfg.comnih.gov |

| Si-O | 1.63 nih.gov | 452 nih.gov (or 809 advancedpolytech.com) |

| C-H | 1.09 nih.gov | 411 nih.gov |

| Si-H | 1.48 nih.gov | 318 nih.gov |

Significance of Halogenated Organosilanes in Chemical Research

Halogenated organosilanes, containing at least one halogen atom bonded to silicon, are particularly important intermediates and reagents in organosilicon chemistry. wikipedia.orgthieme-connect.de Chlorosilanes, such as chlorotrimethylsilane, are widely used for silylation reactions, including the protection of alcohol and amine groups in organic synthesis. thieme-connect.desigmaaldrich.com

Di- and trichloroorganosilanes are crucial industrial starting materials for the production of silicone polymers. thieme-connect.de The presence of the reactive Si-Cl bond, alongside the Si-C bond, provides a handle for further chemical transformations. These compounds can react with nucleophiles, undergo hydrolysis, and participate in coupling reactions. wikipedia.orglongdom.orgnih.govpolymersynergies.netrussoindustrial.ru

While specific detailed research findings solely focused on 2-chloroethylsilane in isolation are not extensively highlighted in the provided search results, its significance lies within the broader context of halogenated organosilanes. Compounds like this compound, possessing both a reactive Si-H bond (silane) and a halogenated alkyl group, can serve as versatile building blocks for synthesizing more complex organosilicon structures through reactions like hydrosilylation or coupling reactions involving the chloroethyl moiety. google.comthieme-connect.de Their dual reactivity allows for the introduction of both organic and inorganic functionalities into molecules or onto surfaces. advancedpolytech.comdow.com

Halogenated organosilanes are utilized in various applications, including as coupling agents to bond organic polymers to inorganic substrates, adhesion promoters, and cross-linkers. advancedpolytech.compolymersynergies.netrussoindustrial.rudow.comadhesivesmag.com The ability to form stable bonds with inorganic surfaces (often through Si-O-Si or M-O-Si linkages) and interact with organic materials makes them valuable in composite materials, coatings, adhesives, and sealants. polymersynergies.netrussoindustrial.rudow.comadhesivesmag.com

Research Gaps and Future Directions in this compound Studies

While the broader field of organosilicon chemistry is well-established, specific research gaps and future directions related to this compound itself would likely involve exploring novel synthetic routes, investigating its reactivity in new catalytic systems, and developing specific applications that leverage its unique structure.

Current trends in organosilicon chemistry include the development of more efficient and environmentally friendly synthesis processes, the creation of new organosilicon-organic hybrid materials, and the exploration of applications in areas such as electronics, photovoltaics, medicine, and agriculture. sbfchem.comlongdom.orgbohrium.com

For this compound, future research could focus on:

Sustainable Synthesis: Developing greener methods for its synthesis, potentially avoiding harsh reagents or generating less waste. sbfchem.commdpi.com

Novel Reactivity: Investigating its behavior in emerging catalytic reactions, such as cross-coupling reactions, where the Si-C or C-Cl bond could be selectively activated. researchgate.netbenthamdirect.com

Application-Specific Derivatives: Synthesizing derivatives of this compound with tailored functionalities for specific applications, such as in advanced materials or as intermediates for pharmaceuticals or agrochemicals. longdom.orgbohrium.com

Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms involving this compound, particularly regarding the interplay between the silicon center and the chloroethyl group.

Exploration in Emerging Fields: Investigating its potential use in rapidly developing areas like enzymatic Si-C bond formation or in the creation of nanostructured silicon-based materials. longdom.org

The inherent reactivity of halogenated silanes and the presence of the Si-H bond in silanes suggest that this compound holds potential as a versatile building block for future chemical innovation, particularly in the synthesis of complex molecules and materials.

Compound Table

| Compound Name | PubChem CID |

| This compound | To be determined (specific search needed) |

| Tetraethylsilane | 11187 |

| Silicon tetrachloride | 24816 |

| Methylchlorosilanes | Mixture, CIDs vary (e.g., Dichlorodimethylsilane (B41323): 6369) |

| Chlorotrimethylsilane | 6378 |

Note: A specific PubChem CID for this compound requires a dedicated search. The CID for methylchlorosilanes is representative of the class, and specific compounds like dichlorodimethylsilane have their own CIDs.

Interactive Data Table (Example - based on bond energy data):

| Bond Type | Approximate Bond Energy (kJ/mol) |

| C-C | 346 |

| Si-C | 318 |

| Si-O | 452 |

| C-H | 411 |

| Si-H | 318 |

(Note: This is a static representation. In an interactive format, users might be able to sort, filter, or visualize this data.)

Properties

InChI |

InChI=1S/C2H4ClSi/c3-1-2-4/h1-2H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZQESLZRQZSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloroethylsilane and Its Derivatives

Investigation of Direct Synthesis Pathways

Direct synthesis pathways for organosilanes typically involve the reaction of elemental silicon with organic halides in the presence of a catalyst, most notably in the Rochow-Müller process. While this process is widely used for producing methyl and ethyl chlorosilanes, the direct synthesis of 2-chloroethylsilane presents specific challenges related to the reactivity and stability of the chloroethyl group under the reaction conditions.

Mechanistic Studies of Halosilane Reactions in Formation

Mechanistic studies provide crucial insights into the reaction pathways involved in the formation of halosilanes, including those relevant to this compound. Investigations into the thermal decomposition of this compound itself have shown that it can undergo a unimolecular elimination pathway. This process involves the migration of a negatively charged chlorine atom from the beta-carbon towards the silicon atom, leading to the dissociation of the Cβ–Cl bond. researchgate.net, researchgate.net This is followed by an increase in the Cα–Si bond length, proceeding through a four-centered transition state, ultimately forming chlorosilane (H3SiCl) and ethene (CH2=CH2). researchgate.net, researchgate.net Density functional theory (DFT) calculations have been employed to study the reaction mechanisms and kinetics of such elimination processes in this compound and its derivatives. acs.org, acs.org

Studies on the thermal rearrangement of chloromethylsilane in the presence of a Lewis acid have shown different pathways depending on the Lewis acid used. researchgate.net The formation of the transition state is a determining factor for the reaction activation energies and rates. researchgate.net For instance, an aluminum atom can form an approximate tetrahedral coordination with four chlorine atoms, resulting in a lower energy barrier for the reaction. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalytic approaches are essential for improving the efficiency and selectivity of organosilane synthesis. While the direct synthesis of this compound from elemental silicon and 1,2-dichloroethane (B1671644) or vinyl chloride might be challenging due to competing reactions, catalytic methods involving the hydrosilylation of vinyl chloride with silanes represent a more promising route for obtaining this compound precursors or related compounds.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry for preparing functional silanes and silicon polymers. wikipedia.org, researchgate.net This reaction is typically catalyzed by transition metals, with platinum catalysts being widely used. wikipedia.org, researchgate.net The prevalent mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves an intermediate metal complex. wikipedia.org

Research has explored the use of various catalysts for the hydrosilylation of vinyl compounds. For example, studies have investigated the hydrosilylation of vinyl-substituted open-cage silsesquioxanes with phenylsilanes using different homogeneous and heterogeneous catalytic systems, including those based on platinum and rhodium. acs.org The effectiveness and selectivity of these reactions were found to depend on the silsesquioxane and silane (B1218182) structures, as well as the catalyst nature and reaction conditions. acs.org

While direct catalytic synthesis of this compound via routes like the reaction of chloroethane (B1197429) with silicon hydrides is less commonly reported, the principles and catalysts developed for general hydrosilylation and halosilane formation are relevant to exploring potential catalytic pathways for its synthesis or the synthesis of its derivatives.

Functionalization and Derivatization Strategies of this compound

This compound, possessing both a reactive Si-H bond and a chlorine atom on the ethyl group, can undergo various functionalization and derivatization reactions. These reactions allow for the incorporation of 2-chloroethylsilyl moieties into a wide range of organic and polymeric structures.

Reactions with Alkoxy and Aryloxy Moieties

The reaction of chlorosilanes with alcohols or phenols is a common method for synthesizing alkoxysilanes and aryloxysilanes through a process known as esterification. google.com This reaction typically liberates hydrogen chloride. google.com While this compound contains a Si-H bond, which can also be reactive, reactions targeting the Si-Cl bond (if a chlorinated silane derivative is used) or the Si-H bond can be designed to introduce alkoxy or aryloxy groups.

For chlorosilanes, the reaction with alcohols can be carried out in the presence of a base to neutralize the generated HCl or under conditions where HCl is removed. google.com For example, a process for preparing alkoxysilanes involves reacting a halosilane with an alcohol in the presence of metallic magnesium, which helps in situ bonding and removal of hydrogen chloride as solid magnesium chloride. google.com

Bismuth(III) chloride has been shown to catalyze the synthesis of alkoxy- and acetoxysilanes from chlorosilanes using unsymmetrical ethers. thieme-connect.com This method avoids the generation of HCl, making it more environmentally friendly. thieme-connect.com The selective cleavage of the C-O bond in the ether is utilized in this reaction. thieme-connect.com

While specific examples of this compound reacting directly with alkoxy or aryloxy moieties were not extensively found in the search results, the general principles of chlorosilane alcoholysis/phenolysis and Si-H functionalization reactions are applicable. For instance, if a chlorinated derivative like (2-chloroethyl)trichlorosilane were used, reaction with alcohols or phenols would yield the corresponding alkoxy or aryloxy silanes with the 2-chloroethyl group intact.

Hydrosilylation Reactions Involving this compound Precursors

Hydrosilylation reactions are crucial for incorporating silicon functionalities into organic molecules. While this compound itself contains a Si-H bond that can participate in hydrosilylation, it can also be a product or a precursor in such reactions. For example, the hydrosilylation of vinyl chloride (CH2=CHCl) with a silane containing an Si-H bond could potentially lead to the formation of this compound or its derivatives, depending on the silane used and the reaction conditions.

Studies on the hydrosilylation of vinyl compounds with various silanes have been reported. acs.org, organic-chemistry.org These reactions are typically catalyzed by transition metals like platinum, rhodium, or iron. wikipedia.org, researchgate.net, organic-chemistry.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be influenced by the catalyst and reaction conditions. wikipedia.org, organic-chemistry.org

For example, the hydrosilylation of 1-octene (B94956) with phenylsilane (B129415) (PhSiH3) can produce mono-, di-, and trialkylated silanes, with the selectivity influenced by the reaction conditions. researchgate.net The hydrosilylation of alkynes with silanes has also been explored, leading to the formation of vinylsilanes. organic-chemistry.org, wikipedia.org

While direct examples of synthesizing this compound specifically through the hydrosilylation of vinyl chloride with silane (SiH4) were not prominently found, the established methodologies for hydrosilylation of vinyl compounds with various silanes provide a strong basis for exploring such synthetic routes to this compound or its substituted analogs.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its derivatives is important for reducing the environmental impact of their production. This involves minimizing waste generation, using less hazardous chemicals, and developing more energy-efficient processes.

One aspect of green chemistry in organosilane synthesis is the development of direct synthesis methods that avoid the use of preformed, often hazardous, organometallic reagents like Grignard reagents and flammable solvents, which are associated with older synthetic routes. researchgate.net, researchgate.net The Rochow-Müller process, while not without its own environmental considerations, is considered a significant advancement in this regard as it directly reacts elemental silicon with organic halides. colab.ws, researchgate.net

Another area of focus is the development of catalytic methods that proceed under milder conditions and generate fewer byproducts. The BiCl3-catalyzed synthesis of alkoxysilanes from chlorosilanes using unsymmetrical ethers is an example of a method that avoids the generation of HCl, a significant advantage from a green chemistry perspective. thieme-connect.com

Exploring alternative reaction media, such as ionic liquids, for hydrosilylation and other organosilane synthesis reactions can also contribute to greener processes by potentially replacing volatile organic solvents. google.com

Furthermore, optimizing reaction conditions to maximize yield and selectivity reduces waste, and developing catalysts that are more active and robust can lower catalyst loading and improve process efficiency. The use of heterogeneous catalysts that can be easily separated and recycled aligns with green chemistry principles. researchgate.net

Research into the thermal decomposition pathways of silanes, as discussed in mechanistic studies, can also inform the design of synthetic routes that avoid conditions leading to unwanted decomposition or byproduct formation. researchgate.net, researchgate.net

Exploration of Biocatalytic Routes for Organosilicon Compound Formation

The exploration of biocatalytic routes represents a significant area of advanced synthetic methodology in organosilicon chemistry. This approach leverages enzymes to catalyze chemical transformations, offering potential advantages in terms of efficiency, selectivity, and environmental sustainability compared to traditional chemical synthesis findaphd.comchemrxiv.org.

Research in this field has investigated the use of enzymes for the formation of both silicon-oxygen (Si-O) and silicon-carbon (Si-C) bonds findaphd.comchemrxiv.orgnih.govnih.govacs.org. Enzymes from marine sponges, known as silicateins, have shown unique catalytic activity in forming inorganic silica (B1680970) structures and have been explored for their potential in organosiloxane chemistry, specifically in catalyzing Si-O bond hydrolysis and condensation findaphd.comnih.gov.

More recently, attention has been directed towards the biocatalytic formation of Si-C bonds, a fundamental transformation for creating organosilicon compounds. While Si-C bonds are not naturally found in biological systems, researchers have discovered that certain heme proteins, such as cytochrome c, can catalyze the formation of organosilicon compounds under physiological conditions nih.govacs.org. This catalysis occurs through carbene insertion into silicon-hydrogen (Si-H) bonds nih.gov. Studies have demonstrated that engineered variants of heme proteins can achieve high turnover numbers and enantioselectivity in forming Si-C bonds with various silanes, such as phenyldimethylsilane nih.govacs.org. This research highlights the potential of directed evolution to enhance the catalytic function of enzymes for non-natural reactions, opening avenues for the biocatalytic synthesis of a range of organosilicon molecules nih.gov.

Although the direct biocatalytic synthesis of this compound is not explicitly detailed in the available research, the successful demonstration of enzyme-catalyzed Si-C bond formation with other silanes indicates the potential for applying similar biocatalytic strategies to functionalized silanes in the future nih.govacs.org.

Sustainable Methodologies for Silicon-Carbon Bond Construction

The development of sustainable methodologies for silicon-carbon bond construction is a critical aspect of modern organosilicon chemistry, driven by the need for more environmentally benign synthetic processes. Traditional methods often involve the use of stoichiometric amounts of reagents and can generate significant byproducts ias.ac.inscientificupdate.com.

Biocatalysis, as discussed in the previous section, inherently offers a sustainable approach to Si-C bond formation. Enzymes typically operate under mild conditions (e.g., physiological temperatures and pressures, aqueous environments) and are derived from renewable resources findaphd.comchemrxiv.orgnih.gov. The high selectivity offered by enzymes can also reduce the need for purification steps, further contributing to sustainability findaphd.comchemrxiv.org.

Beyond biocatalysis, the broader field of sustainable synthesis explores alternative strategies for Si-C bond formation. This includes the development of catalytic methods that minimize waste and utilize less hazardous substances. While the search results discuss sustainable approaches primarily in the context of carbon-carbon bond formation, the principles are applicable to Si-C bond construction as well scientificupdate.com. The focus is on developing methods that avoid the generation of large quantities of metal halides or the use of flammable solvents, as seen in some traditional organosilicon synthesis routes researchgate.net.

The direct reaction, being a single-step process from elemental silicon, is considered relatively efficient compared to multi-step routes requiring pre-formed organometallic reagents researchgate.netias.ac.in. Research continues to optimize such direct processes to improve product selectivity and yield while minimizing energy consumption and waste generation researchgate.net.

Data from DFT Study on Thermal Decomposition of this compound researchgate.netresearchgate.net

| Reaction Pathway | Calculated Energy Barrier (kJ/mol) |

| Thermal decomposition to H3SiCl and ethene | 177.0 |

Gas-Phase Elimination Kinetics and Unimolecular Decomposition

In the gas phase, this compound and its derivatives are known to undergo thermal decomposition primarily through unimolecular elimination pathways. This process typically results in the formation of an alkene (ethylene in the case of this compound) and a silyl (B83357) halide.

β-Elimination Pathways Involving Silicon and Chlorine

The major gas-phase reaction in the pyrolysis of 2-chloroethylsilanes is the elimination of ethylene (B1197577) via a homogeneous, unimolecular mechanism. rsc.org This process involves a β-elimination pathway where the chlorine atom on the β-carbon and a hydrogen atom from the α-carbon (or a group from silicon) are removed, leading to the formation of a carbon-carbon double bond and a new bond between silicon and the leaving group from the β-carbon. For this compound (H3SiCH2CH2Cl), this results in the formation of chlorosilane (H3SiCl) and ethene (CH2=CH2). researchgate.net

Theoretical studies using density functional theory (DFT) have investigated the thermal decomposition of this compound. researchgate.net The results indicate that the decomposition can occur via a single pathway involving the migration of the chlorine atom with a negative charge from the β-carbon towards the silicon atom. researchgate.net This migration leads to the dissociation of the Cβ–Cl bond and an increase in the Cα–Si bond length, proceeding through a four-centered transition state. researchgate.net

The general unimolecular mechanism for the pyrolysis of 2-chloroethylsilanes can be represented as: R3Si-CH2-CH2Cl → C2H4 + R3SiCl rsc.org where R represents substituents on the silicon atom.

Role of Incipient Siliconium Ion Formation in Transition States

Studies on the gas-phase thermal decomposition of 2-chloroethyldiethylchlorosilane have suggested that appreciable charge separation may develop in the transition state of the elimination, forming an incipient siliconium ion. rsc.org While the existence of free siliconium ions in solution is generally not believed, the transition state in these gas-phase eliminations is thought to have partial positive charge character on the silicon, in addition to a four-center character. rsc.orgbaranlab.org This suggests a degree of charge separation in the transition state, although not a complete separation into a distinct siliconium ion.

Impact of Substituent Effects on Reaction Rates and Selectivity

The nature of substituents on the silicon atom in this compound derivatives significantly impacts the reaction rates and selectivity of gas-phase elimination. Theoretical calculations have shown that the order of energy barriers for the elimination mechanism of this compound and its derivatives can be explained by the number of electron-releasing chlorine atoms substituted at the silicon atom. proquest.com The polarization of the Cβ–Cl bond is a determining factor in the elimination mechanism. proquest.comresearchgate.net

Studies on the thermal decomposition kinetics of 2-chloroethyltrichlorosilane, 2-chloroethylethyldichlorosilane, 2-chloroethyldiethylchlorosilane, and 2-chloroethyltriethylsilane have been conducted using ab initio methods. proquest.comresearchgate.net The calculated data indicate that the occupancies of the Cβ–Cl bonds decrease as the number of ethyl groups (electron-releasing) on silicon increases, while the corresponding antibonding orbital occupancies increase in the same order. proquest.com This trend suggests a comparatively easier thermal decomposition of the Cβ–Cl bond in compounds with more electron-releasing substituents on silicon. proquest.com

The halogen-substituent effects on this compound show that less negative charge on the β-carbon atom makes the reaction more likely to occur. researchgate.netresearchgate.net

Data from theoretical studies on the activation energy barriers for the gas-phase elimination of this compound derivatives highlight the substituent effects:

| Compound | Substituents on Si | Activation Energy Barrier (kJ/mol) |

| 2-chloroethyltrichlorosilane | Cl, Cl, Cl | Higher |

| 2-chloroethylethyldichlorosilane | Et, Cl, Cl | |

| 2-chloroethyldiethylchlorosilane | Et, Et, Cl | |

| 2-chloroethyltriethylsilane | Et, Et, Et | Lower |

Note: The exact values for all compounds were not available in the provided snippets, but the trend based on electron-releasing substituents is indicated. proquest.com

Interactive Table: Activation Energy Trend

Solution-Phase Reactivity and Mechanistic Investigations

The reactivity of organosilanes, including this compound, in solution can differ significantly from their gas-phase behavior. Solution-phase reactions often involve interactions with solvents, nucleophiles, or electrophiles, leading to different reaction pathways and mechanisms.

Nucleophilic Substitution Reactions at Silicon Centers

Silicon centers are susceptible to nucleophilic attack, leading to substitution reactions. researchgate.netlibretexts.org The nature of the substituents on silicon and the attacking nucleophile influence the mechanism and rate of these reactions. Unlike carbon, silicon can accommodate coordination numbers greater than four, forming hypervalent intermediates (pentacoordinate or hexacoordinate) in nucleophilic substitution reactions. researchgate.netlsu.edu This ability to form hypervalent species plays a role in the substitution mechanism at silicon.

Nucleophilic substitution at silicon can occur via associative mechanisms, such as SN2-Si, which may involve a pentacoordinate transition state or intermediate. libretexts.orgingentaconnect.com The leaving group ability and the nucleophilicity of the attacking species are important factors. For example, the hydrolysis of chlorosilanes, a type of nucleophilic substitution where water acts as the nucleophile, is a common reaction. libretexts.org

Studies on nucleophilic substitution at silicon have explored the effects of various nucleophiles and substituents on silicon. researchgate.netshu.edu The coordination at silicon can change with the quantity of the nucleophile present. open.ac.uk The coordinate ability of silanes is influenced by the substituents on silicon and steric hindrance from the nucleophile. open.ac.uk Electron-withdrawing groups attached to silicon can stabilize the transition state in hydrolysis reactions, implying considerable negative charge development on or near silicon in the transition state. ingentaconnect.com

Electrophilic Addition to Unsaturated Organosilane Analogs

While this compound itself is a saturated silane, the reactivity of unsaturated organosilane analogs, such as vinylsilanes and allylsilanes, towards electrophilic addition provides insights into potential reaction pathways if unsaturation were introduced into the molecule.

Vinylsilanes and allylsilanes react with electrophiles, and the presence of the silyl group significantly influences the regioselectivity and stereochemistry of these reactions. wikipedia.orgchemtube3d.combac-lac.gc.cascispace.comcolab.ws The carbon-silicon bond is electron-releasing and can stabilize a positive charge in the β-position through hyperconjugation (the β-silicon effect). baranlab.orgwikipedia.orgcolab.ws This effect directs electrophilic attack to the carbon β to the silyl group in vinylsilanes, leading to the formation of a carbocation β to the silicon. baranlab.orgwikipedia.org Subsequent elimination of the silyl group results in the formation of an alkene. wikipedia.orgchemtube3d.com

The electrophilic addition to vinylsilanes typically proceeds with retention of the double bond configuration. wikipedia.orgchemtube3d.com This stereospecificity is attributed to the mechanism involving the formation of a β-carbocation, followed by the anti-elimination of the silyl group.

The reactivity of vinylsilanes towards electrophiles is influenced by the substituents on the vinyl group and the silicon atom. researchgate.net Studies comparing the nucleophilicity of vinylsilanes and allylsilanes towards electrophiles have shown that vinylsilanes are generally less nucleophilic than structurally related allylsilanes. researchgate.net The stabilization of an intermediate carbocation by a β-silyl substituent is more effective than α-silyl stabilization. researchgate.net

Electrophilic substitution of unsaturated silanes involves the attack of an electrophile on an allyl- or vinylsilane, followed by the loss of the silyl group. wikipedia.org Examples of electrophiles that react with unsaturated silanes include protic acids, halogens, and carbon electrophiles. wikipedia.orgresearchgate.net

Rearrangement Reactions of this compound Scaffolds

Rearrangement reactions involve the reorganization of a molecule's structure, often through the migration of an atom or group, resulting in a structural isomer rroij.com. In organosilicon chemistry, rearrangements involving the migration of silyl groups or other substituents are well-documented msu.eduhenkel-adhesives.comnih.govrevcolanest.com.cotransducer-research-foundation.org. For this compound, a key aspect of its reactivity involves potential rearrangements influenced by the presence of the silicon atom and the chlorine atom on adjacent carbon atoms.

Intramolecular Transformations and Rearrangement Mechanisms

Theoretical studies using density functional theory (DFT) have investigated the thermal decomposition of this compound (H3SiCH2CH2Cl). These studies suggest that the thermal decomposition can occur via a pathway involving a four-centered transition state researchgate.netresearchgate.net. In this proposed mechanism, the chlorine atom migrates with a negative charge from the β-carbon towards the silicon atom, leading to the dissociation of the Cβ–Cl bond researchgate.net. Simultaneously, the Cα–Si bond length increases as the reaction proceeds through the transition state, ultimately forming chlorosilane (H3SiCl) and ethene (CH2=CH2) researchgate.netresearchgate.net.

The calculated energy barrier for this decomposition pathway at the B3LYP/6-311G(d,p) level is reported to be 177.0 kJ mol−1 researchgate.netresearchgate.net. The studies also indicate that the likelihood of this reaction is influenced by halogen substituents, with less negative charges on the β-carbon atoms making the reaction more probable researchgate.netresearchgate.net.

While the provided search results primarily detail this thermal decomposition pathway which leads to fragmentation rather than a simple skeletal rearrangement of the this compound molecule itself, it highlights an intramolecular process involving bond breaking and formation influenced by the silicon and chlorine atoms. Other types of intramolecular rearrangements involving silicon compounds, such as nih.govnih.gov rearrangements, have been studied theoretically, demonstrating the potential for silyl group migration depending on the molecular scaffold researchgate.netresearchgate.net.

Catalyst-Mediated Rearrangements

The literature indicates that rearrangement reactions of various organic and organosilicon compounds can be mediated or catalyzed by different species, including Lewis acids researchgate.netnih.govwikipedia.orguni-regensburg.de. While direct information on catalyst-mediated rearrangements specifically of the this compound structure is limited in the provided search results, related studies on similar systems provide insights into potential catalytic effects.

For instance, theoretical studies on the thermal rearrangements of chloromethylsilane, a related compound, have explored the catalytic effects of Lewis acids like AlCl3 and BF3 researchgate.net. These studies suggest that Lewis acids can influence the reaction pathways and lower energy barriers for rearrangements researchgate.net. In the case of chloromethylsilane, the presence of a Lewis acid like AlCl3 was found to facilitate a catalytic pathway involving the formation of an approximate tetrahedral coordination around the aluminum atom, resulting in a lower energy barrier researchgate.net.

While these findings are for a related chloromethylsilane and not this compound, they suggest that Lewis acids or other catalysts could potentially influence the rearrangement pathways and kinetics of this compound transformations. The nature of the catalyst and its interaction with the silicon or chlorine centers would likely play a crucial role in determining the specific rearrangement products and reaction rates. Further research would be needed to explore the effects of various catalysts specifically on the rearrangement reactions of this compound.

| Compound Name | PubChem CID |

| This compound | 57370764 |

| Chlorosilane | 24819 |

| Ethene | 6325 |

This compound, an organosilicon compound with the chemical formula C2H7ClSi, is identified by PubChem CID 57370764 nih.gov. The study of its chemical reactivity, particularly rearrangement reactions, is fundamental to understanding its behavior and potential utility in various chemical processes. Rearrangement reactions are a class of organic transformations characterized by the reorganization of a molecule's structural framework, often involving the migration of atoms or groups to yield a structural isomer rroij.com. In the context of organosilicon chemistry, rearrangements involving silicon-containing moieties are of particular interest msu.eduhenkel-adhesives.comnih.govrevcolanest.com.cotransducer-research-foundation.org. For this compound, the proximity of the silicon atom and the chlorine atom on adjacent carbon atoms introduces the possibility of specific rearrangement pathways.

Reaction Mechanisms and Kinetics of 2 Chloroethylsilane Transformations

Rearrangement Reactions of 2-Chloroethylsilane Scaffolds

Rearrangement reactions of this compound involve the internal reorganization of its atomic connectivity. These transformations can be driven by thermal energy or mediated by catalytic species, leading to the formation of different structural isomers or fragmentation products.

Intramolecular Transformations and Rearrangement Mechanisms

Theoretical investigations utilizing density functional theory (DFT) have provided insights into the potential intramolecular transformations of this compound, specifically its thermal decomposition. These studies propose a reaction pathway that proceeds through a four-centered transition state researchgate.netresearchgate.net. The mechanism involves the intramolecular migration of the chlorine atom, carrying a partial negative charge, from the β-carbon atom towards the silicon atom researchgate.net. This migration is coupled with the dissociation of the Cβ–Cl bond and an increase in the Cα–Si bond length within the transition state researchgate.net. The theoretical outcome of this process is the formation of chlorosilane (H3SiCl) and ethene (CH2=CH2) researchgate.netresearchgate.net.

The calculated energy barrier for this proposed thermal decomposition pathway, determined at the B3LYP/6-311G(d,p) level of theory, is 177.0 kJ mol−1 researchgate.netresearchgate.net. Research findings suggest that the nature of halogen substituents can influence the likelihood of this reaction, with a less negative charge on the β-carbon atom favoring the transformation researchgate.netresearchgate.net. While this specific pathway results in fragmentation rather than a direct skeletal isomerization of the this compound molecule, it exemplifies an intramolecular process significantly influenced by the interplay between the silicon and chlorine atoms within the molecule. The broader field of organosilicon chemistry includes studies on various intramolecular rearrangements, such as nih.govnih.gov silyl (B83357) migrations, demonstrating the diverse mechanistic possibilities for silicon-containing compounds researchgate.netresearchgate.net.

Computational Chemistry and Theoretical Modeling of 2 Chloroethylsilane

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the intricate details of reaction mechanisms at the atomic level. For 2-Chloroethylsilane, these calculations can map out potential energy surfaces, identify transition states, and determine reaction pathways that are often difficult to probe experimentally. While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established and can be applied to understand its reactivity.

Computational studies on similar chlorinated alkanes and organosilanes provide a framework for the types of insights that can be gained. For instance, density functional theory (DFT) and ab initio methods are powerful tools for investigating reaction pathways such as nucleophilic substitution or elimination reactions involving the chloro group, as well as reactions centered at the silicon atom. These calculations can elucidate the step-by-step electronic and geometric changes that occur during a chemical transformation.

Theoretical methods are pivotal in predicting the reactivity of this compound and the selectivity of its reactions under various conditions. By calculating molecular properties such as orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges, chemists can infer the likely sites of electrophilic and nucleophilic attack.

For this compound, computational models can predict the regioselectivity of reactions, such as whether a reaction is more likely to occur at the C-Cl bond or the Si-C bond. For example, in reactions with nucleophiles, calculations can determine the activation energies for substitution at the carbon atom versus the silicon atom, thereby predicting the major product.

The influence of different catalysts or reaction conditions on the selectivity of processes like hydrosilylation can also be modeled. While experimental studies on the hydrosilylation of allyl chloride with trichlorosilane have shown that selectivity can be controlled by the choice of catalyst, computational studies could further illuminate the underlying electronic and steric factors that govern this selectivity.

A hypothetical application of these principles could involve comparing the activation barriers for different reaction pathways, as illustrated in the following interactive table.

Hypothetical Activation Energies for Competing Reactions of this compound

| Reaction Pathway | Reactant | Computational Method | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| Nucleophilic Substitution at Carbon | Hydroxide Ion | DFT (B3LYP/6-31G) | 25.8 | 2-Hydroxyethylsilane |

| Nucleophilic Substitution at Silicon | Hydroxide Ion | DFT (B3LYP/6-31G) | 32.1 | - |

| Elimination (E2) | Hydroxide Ion | DFT (B3LYP/6-31G*) | 28.4 | Vinylsilane |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of computational chemistry in predicting reactivity and selectivity.

Drawing parallels with studies on similar 1,2-disubstituted ethanes, such as 1,2-dichloroethane (B1671644), it is expected that this compound exists primarily in two staggered conformations: anti and gauche. nih.govnih.gov In the anti conformation, the chloro group and the silyl (B83357) group are positioned opposite to each other, resulting in minimal steric hindrance. In the gauche conformation, these groups are in closer proximity.

Quantum chemical calculations, such as those employing Møller-Plesset perturbation theory (MP2) or coupled cluster methods, can accurately predict the geometries and relative energies of these conformers. nih.gov By scanning the potential energy surface as a function of the dihedral angle between the chloro and silyl groups, a rotational energy profile can be constructed, revealing the energy barriers between conformers.

The following interactive table presents hypothetical data from a conformational analysis of this compound, based on findings for analogous molecules.

Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (Cl-C-C-Si) | Relative Energy (kcal/mol) | Computational Method | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| Anti | 180° | 0.00 | MP2/aug-cc-pVTZ | 75 |

| Gauche | ~65° | 1.15 | MP2/aug-cc-pVTZ | 25 |

| Transition State (Eclipsed) | 120° | 4.50 | MP2/aug-cc-pVTZ | - |

| Transition State (Eclipsed) | 0° | 5.20 | MP2/aug-cc-pVTZ | - |

Note: The data in this table is hypothetical and based on expected trends from similar molecules to illustrate the outcomes of a conformational stability analysis.

These theoretical predictions are crucial for interpreting experimental data, such as vibrational spectra, where the presence of different conformers can lead to the observation of multiple absorption bands.

Advanced Spectroscopic Methodologies for Structural Elucidation of 2 Chloroethylsilane

Vibrational Spectroscopy (IR and Raman) for Conformational Analysis

Vibrational spectroscopy is a powerful tool for investigating the conformational isomers of 2-Chloroethylsilane. The molecule can exist in two primary conformations: anti (or trans) and gauche. In the anti conformer, the chlorine atom and the silyl (B83357) group are positioned on opposite sides of the C-C bond, while in the gauche conformer, they are in a staggered arrangement.

Assignment of Vibrational Modes through Computational Support

The interpretation of the complex vibrational spectra of this compound is greatly facilitated by computational methods. Ab initio calculations, a type of quantum chemistry method, are employed to predict the vibrational frequencies and intensities for each conformational isomer. These theoretical predictions are then compared with the experimental IR and Raman spectra to assign the observed vibrational bands to specific modes of motion within the molecule.

A normal coordinate analysis, which mathematically models the vibrations of the molecule, is often performed. This analysis helps to describe the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration. For this compound, such analyses have been crucial in assigning the fundamental vibrational modes for both the anti and gauche conformers.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for the Anti and Gauche Conformers of this compound

| Vibrational Mode | Anti Conformer (Calculated) | Gauche Conformer (Calculated) |

| Si-H Stretch | 2175 | 2174 |

| CH₂ Scissoring | 1415 | 1412 |

| CH₂ Wagging | 1245 | 1250 |

| C-C Stretch | 1045 | 1035 |

| Si-C Stretch | 750 | 740 |

| C-Cl Stretch | 680 | 690 |

| SiCl Bend | 450 | 460 |

Note: The data presented in this table is illustrative and based on typical ranges for similar molecules. Actual experimental and calculated values may vary.

Analysis of Conformational Isomers in Fluid and Solid Phases

The relative abundance of the anti and gauche conformers of this compound can be studied by analyzing the temperature dependence of the intensities of specific bands in the IR and Raman spectra of the liquid phase. In the gaseous and liquid states, both conformers are typically present in equilibrium. However, upon crystallization to the solid phase, the molecule usually adopts the most stable conformation, which is often the anti form due to reduced steric hindrance.

By comparing the spectra of the liquid and solid phases, bands corresponding to the less stable gauche conformer can be identified as they are absent in the solid-state spectrum. This allows for an unambiguous assignment of the vibrational modes for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization

NMR spectroscopy provides detailed information about the local electronic environment of the atomic nuclei within the this compound molecule.

Multi-Nuclear NMR Techniques (¹H, ¹³C, ²⁹Si)

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct multiplets corresponding to the two methylene groups (-CH₂-). The chemical shifts of these protons are influenced by the electronegativity of the adjacent chlorine and silicon atoms. The protons on the carbon bonded to chlorine will appear at a lower field (higher ppm) compared to the protons on the carbon bonded to the silyl group.

¹³C NMR: The carbon-13 NMR spectrum will exhibit two signals for the two carbon atoms. The carbon atom attached to the highly electronegative chlorine atom will be significantly deshielded and appear at a lower field compared to the carbon atom bonded to the silicon.

²⁹Si NMR: The silicon-29 NMR spectrum provides direct information about the silicon environment. The chemical shift of the ²⁹Si nucleus in this compound will be influenced by the chloroethyl substituent.

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (-CH₂Si) | ~0.9 - 1.2 |

| ¹H (-CH₂Cl) | ~3.5 - 3.8 |

| ¹³C (-CH₂Si) | ~10 - 15 |

| ¹³C (-CH₂Cl) | ~40 - 45 |

| ²⁹Si | ~15 - 20 |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are invaluable for establishing the connectivity between atoms and probing the stereochemistry of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the signals of the two methylene groups, confirming their scalar coupling and thus their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the ¹H and ¹³C signals of directly bonded atoms. This would show a cross-peak between the proton signal of the -CH₂Si group and the corresponding carbon signal, and another cross-peak for the -CH₂Cl group, confirming the C-H connectivities.

These 2D NMR techniques provide unambiguous evidence for the structural assignment of this compound.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrometer, this compound is ionized, typically by electron ionization (EI), to form a molecular ion (M⁺˙). This molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, charged fragments.

The mass spectrum of this compound is characterized by the presence of isotopic peaks for chlorine-containing fragments, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio. The molecular ion peak will appear as a pair of peaks separated by two mass-to-charge units (m/z), with the M+2 peak having an intensity of about one-third of the M peak.

Common fragmentation pathways for halogenated organosilanes include the loss of a chlorine atom, cleavage of the C-C bond, and rearrangements. The analysis of these fragment ions provides valuable information for confirming the molecular structure.

Table 3: Expected Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 108/110 | [CH₂CH₂SiH₂Cl]⁺˙ (Molecular Ion) |

| 73 | [SiH₂CH₂CH₂]⁺ |

| 63/65 | [SiH₂Cl]⁺ |

| 45 | [SiH₃]⁺ |

| 28 | [C₂H₄]⁺˙ |

Note: The m/z values are based on the most abundant isotopes. The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound by determining its exact mass with high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from other potential isobaric species (molecules with the same nominal mass but different elemental compositions).

The process involves ionizing the this compound molecule and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and silicon isotopes (²⁸Si, ²⁹Si, ³⁰Si), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. HRMS can resolve these isotopic peaks, and the measured mass of the monoisotopic peak (containing ²⁸Si and ³⁵Cl) is compared against the theoretically calculated mass. A close match provides strong evidence for the compound's elemental formula, C₂H₇ClSi.

Table 1: Theoretical and Simulated Experimental HRMS Data for the Molecular Ion of this compound ([C₂H₇ClSi]⁺) This interactive table displays the calculated exact masses for the primary isotopic variations of the this compound molecular ion and provides a hypothetical experimental mass to illustrate the precision of HRMS.

| Isotopic Composition | Theoretical Exact Mass (Da) | Relative Abundance (%) | Simulated Experimental m/z (Da) | Mass Accuracy (ppm) |

| ¹²C₂¹H₇³⁵Cl²⁸Si | 108.9978 | 100.0 | 108.9981 | 2.75 |

| ¹²C₂¹H₇³⁷Cl²⁸Si | 110.9949 | 32.5 | 110.9952 | 2.70 |

| ¹²C₂¹H₇³⁵Cl²⁹Si | 109.9976 | 4.9 | 109.9979 | 2.73 |

| ¹³C¹²C¹H₇³⁵Cl²⁸Si | 110.0012 | 2.2 | 110.0015 | 2.73 |

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by analyzing its fragmentation patterns. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is selected in the first stage of the mass spectrometer. wikipedia.org This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. gre.ac.uk The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer, producing a product ion spectrum. wikipedia.org

The fragmentation pathways provide a structural fingerprint of the molecule. For this compound, several key fragmentation routes can be predicted based on the relative strengths of its chemical bonds and the stability of the resulting fragments. Understanding these pathways is crucial for confirming the connectivity of the atoms within the molecule.

Key predicted fragmentation pathways include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond, which is relatively weak, can lead to the loss of a chlorine radical (•Cl), resulting in a prominent fragment ion.

Loss of Hydrogen Chloride (HCl): A common fragmentation route for chloroalkanes involves the elimination of a neutral HCl molecule.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the silicon atom is a characteristic fragmentation for organosilanes.

C-Si Bond Cleavage: The bond between the ethyl group and the silicon atom can also rupture, leading to distinct fragment ions.

Table 2: Predicted MS/MS Fragmentation Pathways for the this compound Precursor Ion ([C₂H₇³⁵Cl²⁸Si]⁺, m/z 108.9978) This interactive table outlines the major fragmentation pathways anticipated for this compound during tandem mass spectrometry analysis, detailing the precursor ion, the resulting product ion, and the corresponding neutral loss.

| Precursor Ion (m/z) | Product Ion | Product Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 108.9978 | [C₂H₇Si]⁺ | 75.0313 | •Cl (34.9689) | C-Cl bond cleavage |

| 108.9978 | [C₂H₄Si]⁺• | 72.0024 | HCl (35.9767) | Elimination of hydrogen chloride |

| 108.9978 | [CH₂SiH₃]⁺ | 45.0051 | •CH₂Cl (48.9927) | C-C bond cleavage (alpha-cleavage) |

| 108.9978 | [SiH₃]⁺ | 31.0051 | C₂H₄Cl (62.9927) | C-Si bond cleavage and rearrangement |

Integration of Spectroscopic Data with Chemometric and Computational Approaches

While individual spectroscopic techniques provide valuable structural information, a truly comprehensive understanding of this compound, especially in complex environments, is achieved by integrating data from multiple sources with advanced computational and statistical methods. This integrated approach enhances the confidence of structural assignments, allows for the analysis of complex mixtures, and provides deeper insight into the molecule's properties.

Multivariate Spectroscopic Methods for Complex Mixture Analysis

In practical applications, such as monitoring a chemical synthesis or detecting environmental contaminants, this compound is often present in a mixture with other compounds (e.g., reactants, solvents, byproducts). Analyzing such complex mixtures requires techniques that can deconvolve the overlapping spectral signals.

Multivariate spectroscopic methods, a subset of chemometrics, are designed for this purpose. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to a dataset comprising multiple spectra (e.g., a series of GC-MS or NMR spectra taken over time). PCA can identify the principal sources of variation in the data, allowing for the differentiation of spectra belonging to different components in the mixture. This can be used to track the formation of this compound during a reaction or to detect its presence in a complex matrix without complete physical separation of the components.

Data Processing and Interpretation Algorithms for Structural Assignment

The vast amount of data generated by modern spectrometers necessitates the use of sophisticated algorithms for processing and interpretation. For structural assignment, these algorithms play a crucial role in extracting meaningful information from raw spectral data. This includes automated peak detection, deconvolution of overlapping peaks, and noise filtering.

Furthermore, computational chemistry provides a powerful predictive tool that complements experimental data. gre.ac.uk Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the spectroscopic properties of a proposed structure for this compound. gre.ac.uk For instance, DFT can calculate theoretical NMR chemical shifts, vibrational frequencies (IR/Raman), and predict the relative energies of different fragment ions in mass spectrometry. gre.ac.uk By comparing these computationally predicted spectra with the experimental data, the structural assignment can be confirmed with a very high degree of confidence. These algorithms can also search experimental fragmentation patterns against spectral libraries to rapidly identify known compounds or classify unknown ones based on structural similarity.

Applications of 2 Chloroethylsilane in Advanced Materials Science and Catalysis

Precursor Chemistry for Organosilicon Polymers and Resins

2-Chloroethylsilane serves as a valuable intermediate and monomer in the synthesis of a variety of organosilicon polymers and resins. Its reactivity, stemming from the silicon-chlorine bond, allows it to participate in key polymerization reactions, forming the foundational siloxane (Si-O-Si) backbone characteristic of silicones. Chlorosilanes are frequently used as starting materials, or monomers, for the production of these polymers. pageplace.de The general approach involves a hydrolysis and condensation process. The chloro group attached to the silicon atom is hydrolyzable and can be replaced by a hydroxyl group (silanol, Si-OH) upon reaction with water. These silanol intermediates are highly reactive and readily undergo condensation reactions with each other, eliminating water to form stable siloxane linkages, which constitute the backbone of silicone polymers. researchgate.net

Synthesis of Silicone-Based Polymers via this compound Intermediates

The synthesis of silicone-based polymers often utilizes chlorosilane intermediates to build the polymer chain. In these syntheses, this compound can be employed as a monofunctional monomer. Its single reactive chloro group means that once it reacts and incorporates into a growing polymer chain, it terminates that end of the chain. This property is crucial for controlling the molecular weight and structure of the final polymer.

Table 1: Role of Silane (B1218182) Precursors in Silicone Polymerization

| Precursor Type | Functional Groups | Role in Polymerization | Resulting Structure |

|---|---|---|---|

| Monofunctional Silane | One Chloro or Alkoxy Group | Chain Termination / End-Capping | Linear Polymer with controlled molecular weight |

| Difunctional Silane | Two Chloro or Alkoxy Groups | Chain Propagation | Linear Polymer Chains |

Development of Advanced Polymer Architectures

The development of advanced polymer architectures, such as block copolymers, star-shaped polymers, and polymers with specific functionalities, relies on precise control over the initiation and termination steps of polymerization. Specially designed initiators are often required to achieve these complex structures. For instance, in the anionic ring-opening polymerization (AROP) of cyclic siloxane monomers like hexamethylcyclotrisiloxane (D3), the initiator design is critical to prevent side reactions and control the final polymer structure. nih.gov

While not a direct initiator itself, this compound can be chemically modified to create a custom initiator for such polymerizations. The reactive chloro group can be substituted with a functional group capable of initiating polymerization. This allows the ethylsilane moiety to be precisely placed at one end of the polymer chain. By carefully selecting the functional groups and reaction conditions, chemists can synthesize polymers with advanced architectures. This approach of using tailored initiators enables the creation of materials with highly specific properties, such as the supersoft bottlebrush networks synthesized from precisely functionalized polydimethylsiloxane (PDMS) macromonomers. nih.gov The ability to functionalize chlorosilanes makes them versatile building blocks for these sophisticated macromolecular structures.

Surface Modification and Interface Engineering

This compound is an effective agent for surface modification and interface engineering due to its bifunctional nature. Like other organosilanes, its molecule contains two distinct types of chemical functionality. amchro.at One part, the chloro group, is a hydrolyzable group that can react with inorganic substrates. The other part, the non-hydrolyzable ethyl group, is an organic radical that can interact with polymer matrices and other organic materials. amchro.at This dual reactivity allows the silane to act as a molecular bridge, forming a durable link between dissimilar materials. dakenchem.comsinosil.com

The mechanism of action begins with the hydrolysis of the chloro group. In the presence of moisture, the Si-Cl bond is converted into a reactive silanol group (Si-OH). This silanol can then undergo a condensation reaction with hydroxyl groups present on the surface of many inorganic materials, such as glass, silica (B1680970), and metal oxides (e.g., Al-OH, Si-OH). sinosil.com This reaction forms a strong, covalent siloxane bond (Si-O-Substrate), grafting the silane molecule onto the surface. amchro.at

Role of this compound in Adhesion Promotion and Coupling Agent Formulations

This compound functions by creating chemical bonds across the interface. sci-hub.se After the chloro group reacts with the inorganic surface, the exposed ethyl groups on the newly modified surface can physically and chemically interact with the organic polymer matrix during curing or processing. This creates a strong interfacial layer that effectively transfers stress from the flexible polymer to the rigid filler, preventing delamination and mechanical failure. dakenchem.com Chlorosilanes are a recognized class of coupling agents, though alkoxysilanes are more common due to the corrosive nature of the hydrogen chloride byproduct generated during the hydrolysis of chlorosilanes. amchro.at

Table 2: Application of Silane Coupling Agents

| Industry | Application | Function of Silane | Improved Property |

|---|---|---|---|

| Composites | Fiberglass in polyester resin | Bonds glass fiber to resin | Mechanical Strength, Water Resistance |

| Adhesives & Sealants | Sealing glass in construction | Improves adhesion of sealant to glass | Durability, Weather Resistance |

| Coatings & Paints | Pigment dispersion in paint | Bonds pigment particles to polymer binder | Adhesion, Pigment Stability |

Functionalization of Substrates for Tailored Surface Properties

Beyond acting as a simple adhesion layer, this compound can be used to precisely functionalize substrates, imparting tailored properties to their surfaces. The process of grafting the silane to the surface fundamentally alters its chemistry. By attaching a layer of ethylsilane molecules, a previously hydrophilic, high-energy surface (like glass or silica) can be rendered more hydrophobic and lower in surface energy. google.com

This ability to control surface properties is critical in many advanced applications. For example, mixtures of different silanes can be used to create surfaces with a specific, predetermined ratio of functional groups, allowing for fine control over surface energy and the density of sites available for further chemical reactions. google.com This technique is valuable in creating patterned surfaces for microarrays, controlling the wettability of materials for microfluidic devices, and preparing surfaces for the selective attachment of biomolecules. nih.gov While this compound provides a relatively simple ethyl functionalization, it represents the fundamental principle of using organosilanes to create surfaces with precisely engineered chemical and physical properties.

Catalytic Roles and Ligand Design in Organometallic Chemistry

In the field of organometallic chemistry, which studies compounds containing metal-carbon bonds, ligands play a central role. uoanbar.edu.iqtmv.ac.in Ligands are molecules or ions that bind to a central metal atom, influencing its electronic properties, stability, and catalytic reactivity. The design of ligands with specific characteristics is a key strategy for developing new and more efficient catalysts.

While this compound is not typically used directly as a ligand, its chemical structure makes it a useful starting point for the synthesis of more complex silicon-containing ligands. The reactive Si-Cl bond can be readily substituted with various organic groups that contain donor atoms (like nitrogen, phosphorus, or oxygen), which can then coordinate to a transition metal center.

Table 3: Components of a Silane-Based Ligand System

| Component | Example from Precursor | Function |

|---|---|---|

| Central Atom | Silicon | Acts as a scaffold for donor groups |

| Reactive Site | Chloro Group | Allows attachment of coordinating groups |

| Non-hydrolyzable Group | Ethyl Group | Provides steric bulk and electronic influence |

| Coordinating Group | Substituted Pyridine, Amine, etc. | Binds directly to the transition metal center |

Investigation of this compound Derivatives in Transition Metal Catalysis

The development of novel ligands is crucial for advancing homogeneous catalysis, and silicon-containing ligands, in particular, have been shown to influence the electronic and steric properties of metal centers significantly. While direct application of this compound as a ligand is uncommon, its derivatives serve as valuable intermediates in the synthesis of more complex ligand architectures.

One key strategy involves the transformation of the chloroethyl group into a coordinating moiety. For instance, the chloroethyl group can be converted to a vinyl group through dehydrohalogenation. This vinylsilane can then be incorporated into phosphine ligands. The synthesis of vinyl-functionalized bisphosphines is a known strategy for creating ligands that can be polymerized or attached to supports. researchgate.net Another route involves the reaction of the chloroethyl group with a phosphine nucleophile, such as triphenylphosphine, to form a phosphonium salt. This salt can then be further modified to generate ylide-functionalized phosphines, which are known to be strong electron-donating ligands, capable of stabilizing catalytic species and promoting challenging reactions. nih.gov

The general synthetic approach for such ligand precursors can be outlined as follows:

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | This compound | Base | Vinylsilane | Creation of a reactive vinyl group. |

| 2 | Vinylsilane | Phosphine (e.g., PH3) | Vinylphosphine | Incorporation of a phosphorus donor atom. |

| 3 | This compound | Triphenylphosphine | (2-(Triphenylphosphonio)ethyl)silane chloride | Formation of a phosphonium salt intermediate. |

These derivative ligands can then be coordinated to various transition metals, such as palladium, rhodium, or gold, to create catalysts for a range of organic transformations including cross-coupling, hydrogenation, and hydroformylation reactions. sisib.com

Exploration of Novel Silicon-Based Ligands for Catalytic Systems

The silane functionality of this compound offers a powerful tool for the immobilization of homogeneous catalysts onto solid supports, such as silica. This approach combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Bifunctional phosphine ligands containing ethoxysilane groups are of particular interest for this purpose as they can chelate to a metal center and covalently bond to an oxide support. scirp.org

A synthetic route to such a ligand could involve the reaction of this compound with a lithiated phosphine. For example, reaction with lithium diphenylphosphide could yield (2-(diphenylphosphino)ethyl)silane. The resulting phosphinoethylsilane ligand can then be reacted with a metal precursor to form the active catalyst. Subsequently, the silane group can be hydrolyzed and condensed with the surface silanol groups of silica, effectively tethering the catalyst to the support.

| Catalyst Component | Function | Resulting Feature |

| Phosphine Group | Coordination to the transition metal center. | High catalytic activity and selectivity. |

| Ethyl Bridge | Provides flexibility and spacing. | Optimal positioning of the metal center. |

| Silane Group | Covalent bonding to an inorganic support. | Catalyst immobilization and recyclability. |

The performance of these silica-supported catalysts is highly dependent on the nature of the ligand, the metal, and the support material. Research in this area focuses on tuning these parameters to optimize catalytic efficiency and prevent leaching of the metal into the product stream.

Advanced Functional Materials Development

The dual reactivity of this compound also makes it a valuable building block for the creation of advanced functional materials with tailored properties.

Integration into Nanomaterials and Hybrid Composites

The surface modification of nanoparticles is a critical step in their integration into functional materials, preventing aggregation and ensuring compatibility with the surrounding matrix. Silane coupling agents are widely used for this purpose, forming a stable interface between inorganic nanoparticles and organic polymers. sci-hub.st

This compound can be used to functionalize the surface of silica nanoparticles. The silane group reacts with the hydroxyl groups on the silica surface, forming a covalent Si-O-Si bond. researchgate.netsemanticscholar.org This leaves the chloroethyl group extending from the surface, which can then serve as a reactive site for further modification. For example, the chloroethyl groups can act as initiation sites for atom transfer radical polymerization (ATRP), allowing for the grafting of polymer chains from the nanoparticle surface. This "grafting from" approach enables the creation of a dense polymer shell, which can significantly alter the properties of the nanoparticles, such as their dispersibility in different solvents and their interaction with a polymer matrix.

Table of Nanoparticle Functionalization Steps:

| Step | Process | Reagents | Outcome |

|---|---|---|---|

| 1 | Surface Silanization | Silica Nanoparticles, this compound | Chloroethyl-functionalized silica nanoparticles. |

This methodology allows for the precise control over the composition and architecture of the resulting hybrid nanomaterials, leading to enhanced mechanical, thermal, and optical properties.

Precursors for Specialized Coatings and Adhesives with Enhanced Performance

Silane coupling agents are integral to the formulation of high-performance coatings and adhesives, where they promote adhesion between the coating/adhesive and the substrate. patsnap.com Derivatives of this compound can be synthesized to act as effective coupling agents, particularly for epoxy-based systems. researchgate.net

One common approach is to convert the chloroethyl group into a more reactive functional group, such as an epoxy or amino group. For instance, reaction of the chloroethyl group with an amine can introduce an amino functionality, resulting in an aminosilane. Aminosilanes are well-known adhesion promoters for various substrates. scirp.org Alternatively, the chloroethyl group can be transformed into a glycidyl ether group, creating an epoxy silane. Epoxy silanes are particularly effective in epoxy resin formulations, as they can co-react with the epoxy matrix, forming a durable, cross-linked network at the interface. dakenchem.com

The general structure of these functionalized silanes allows them to bridge the inorganic substrate and the organic polymer matrix:

Inorganic-reactive group (from silane): The trialkoxysilane end of the molecule hydrolyzes to form silanol groups, which then condense with hydroxyl groups on inorganic surfaces like glass and metal, forming strong covalent bonds. patsnap.com

Organic-reactive group (from modified chloroethyl): The functional group at the other end (e.g., amino, epoxy) reacts with the polymer matrix of the coating or adhesive. researchgate.net

The use of such coupling agents derived from this compound can lead to significant improvements in the performance of coatings and adhesives, including enhanced adhesion, durability, and resistance to moisture and chemicals. patsnap.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.